![molecular formula C6H2BrClFN3 B12845059 8-Bromo-2-chloro-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12845059.png)
8-Bromo-2-chloro-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-2-chloro-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a triazolopyridine ring. Triazolopyridines are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-chloro-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chloro-6-fluoropyridine with sodium azide to form the corresponding azide intermediate. This intermediate is then subjected to cyclization in the presence of a brominating agent such as N-bromosuccinimide (NBS) to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromo-2-chloro-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for halogen substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyridine derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
8-Bromo-2-chloro-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Biological Research: The compound is used as a tool to study enzyme inhibition and receptor binding in biological systems.
Chemical Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique electronic properties make it useful in the development of novel materials for electronic and optoelectronic applications.
Wirkmechanismus
The mechanism of action of 8-Bromo-2-chloro-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. The presence of halogen atoms enhances its binding affinity and selectivity towards these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine: Similar in structure but lacks the chlorine atom.
8-Bromo-[1,2,4]triazolo[1,5-a]pyridine: Similar but lacks both chlorine and fluorine atoms.
2-Chloro-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine: Similar but lacks the bromine atom.
Uniqueness
8-Bromo-2-chloro-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of all three halogen atoms (bromine, chlorine, and fluorine) on the triazolopyridine ring. This unique combination of halogens imparts distinct electronic and steric properties, enhancing its reactivity and binding affinity in various chemical and biological applications.
Eigenschaften
Molekularformel |
C6H2BrClFN3 |
|---|---|
Molekulargewicht |
250.45 g/mol |
IUPAC-Name |
8-bromo-2-chloro-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C6H2BrClFN3/c7-4-1-3(9)2-12-5(4)10-6(8)11-12/h1-2H |
InChI-Schlüssel |
CTOQRZJKFZYGHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=NC(=NN2C=C1F)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


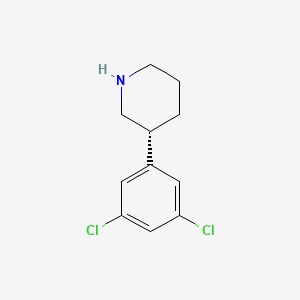
![2'-Vinyl-5,5',6,6',7,7',8,8'-octahydro-2,8'-biimidazo[1,2-a]pyridine](/img/structure/B12844979.png)
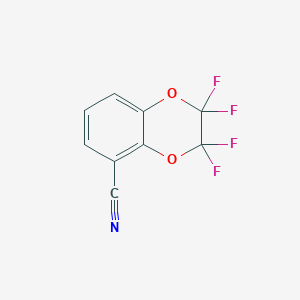
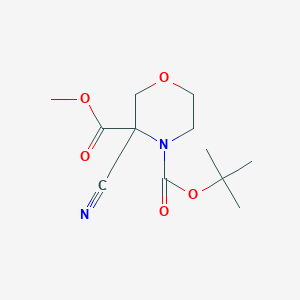
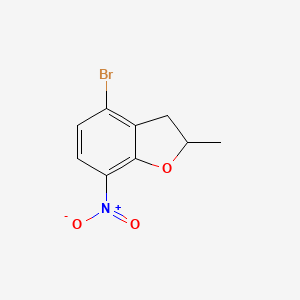


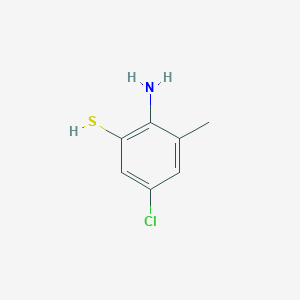
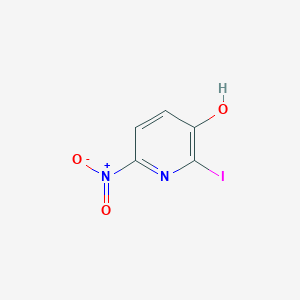
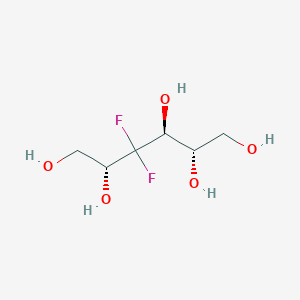
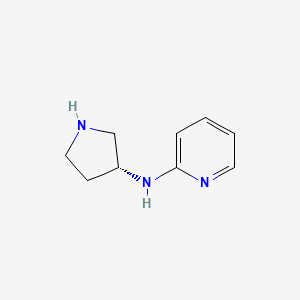
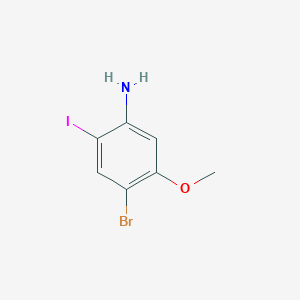
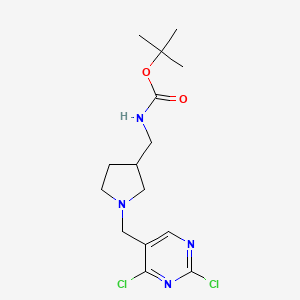
![(2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(3-((9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy)-3-oxo-2-phenylpropoxy)tetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B12845045.png)
